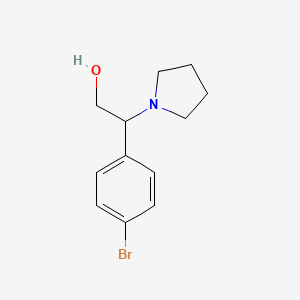

2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol

CAS No.:

Cat. No.: VC15880682

Molecular Formula: C12H16BrNO

Molecular Weight: 270.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16BrNO |

|---|---|

| Molecular Weight | 270.17 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-2-pyrrolidin-1-ylethanol |

| Standard InChI | InChI=1S/C12H16BrNO/c13-11-5-3-10(4-6-11)12(9-15)14-7-1-2-8-14/h3-6,12,15H,1-2,7-9H2 |

| Standard InChI Key | FBQWXTVKTFSVFH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C(CO)C2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol consists of a 4-bromophenyl group attached to a central carbon atom, which is further bonded to a pyrrolidine ring and a hydroxyl-containing ethyl chain. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the pyrrolidine moiety introduces steric bulk and potential hydrogen-bonding capabilities via its amine functionality . The ethanol group contributes polarity, influencing solubility in protic solvents like ethanol and water .

Stereochemical Considerations

The central carbon bearing the pyrrolidine and hydroxyl groups is a stereogenic center, implying the existence of enantiomers. While specific optical data for this compound are unavailable, analogous chiral pyrrolidine derivatives have been resolved via diastereomeric salt formation using tartaric acid derivatives, achieving >95% enantiomeric excess . For instance, pyrovalerone enantiomers were separated using dibenzoyl-D-tartaric acid, with values of +59.6° and -61.1° for the (2R)- and (2S)-forms, respectively .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol can be conceptualized through two primary pathways, extrapolated from related compounds in the literature .

Friedel-Crafts Acylation and Bromination

-

Friedel-Crafts Acylation: Toluene derivatives are acylated with valeroyl chloride in the presence of Lewis acids (e.g., AlCl) to yield aryl ketones .

-

α-Bromination: The ketone is brominated at the α-position using bromine and catalytic AlCl, producing α-bromoketones quantitatively .

-

Nucleophilic Substitution: Reaction of the α-bromoketone with pyrrolidine in ether or ethanol yields the pyrrolidinyl ketone intermediate .

-

Reduction: The ketone group is reduced to a secondary alcohol using LiAlH, forming the final ethanol derivative .

Example Protocol:

-

Step 1: 4-Methylacetophenone undergoes SeO-mediated oxidation to produce 4-methylphenylglyoxalic acid .

-

Step 2: The glyoxalic acid is treated with ammonium persulfate and a palladium catalyst to form dithiocarbamate intermediates .

-

Step 3: Reaction with pyrrolidine in the presence of triethylamine affords the target compound after column chromatography .

Mannich Reaction Approach

An alternative route involves the Mannich reaction, where α-bromoketones react with paraformaldehyde and pyrrolidine hydrochloride to form β-amino alcohols . This one-pot method simplifies the synthesis but may yield lower stereochemical purity.

Structural Characterization

Spectroscopic Data

While explicit spectral data for 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol are scarce, inferences can be drawn from structurally related compounds .

1H^1\text{H}1H NMR Analysis

-

Aromatic Protons: The 4-bromophenyl group exhibits two doublets at δ 7.8–7.9 ppm (ortho to Br) and δ 7.2–7.3 ppm (meta to Br) .

-

Pyrrolidine Protons: N-CH groups resonate as broad multiplets at δ 2.0–3.0 ppm, while ring protons appear as multiplets at δ 1.5–1.8 ppm .

-

Ethanol Moiety: The hydroxyl proton may appear as a broad singlet at δ 1.5–2.5 ppm, and the CHOH group shows signals near δ 3.5–4.0 ppm .

13C^{13}\text{C}13C NMR Analysis

-

Aromatic Carbons: The brominated carbon resonates at δ 120–130 ppm, with adjacent carbons at δ 128–132 ppm .

-

Pyrrolidine Carbons: The N-bearing carbon appears at δ 45–55 ppm, and ring carbons at δ 20–25 ppm .

-

Alcohol Carbon: The CHOH carbon is observed at δ 60–65 ppm .

Physicochemical Properties

Solubility and Stability

-

Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or ethyl acetate . Aqueous solubility is limited due to the hydrophobic pyrrolidine and bromophenyl groups.

-

Stability: Bromoarenes are generally stable under ambient conditions but may undergo photodebromination under UV light. The ethanol group renders the compound hygroscopic, necessitating storage under anhydrous conditions .

Thermal Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume